methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
CAS No.: 1642802-89-8
Cat. No.: VC2966817
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1642802-89-8 |
|---|---|
| Molecular Formula | C11H9ClN2O2 |
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
| Standard InChI Key | VCZRRVSRPYYSSN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl |
Introduction
Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in the fields of medicinal and organic chemistry. This compound features a pyrazole ring with a 4-chlorophenyl group and a methyl ester functionality, which contribute to its unique chemical properties and potential applications.
Synthesis and Preparation
The synthesis of methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. These may include condensation reactions between appropriate starting materials, followed by esterification to introduce the methyl ester functionality. Optimizing reaction conditions such as temperature, solvent choice, and catalyst type is crucial for enhancing yield and purity.
Biological Activities and Applications
Pyrazole derivatives, including methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, are known for their diverse biological activities. These compounds have been studied for their potential anti-inflammatory, analgesic, and antimicrobial effects. The presence of the 4-chlorophenyl group can enhance biological activity by interacting with specific biological targets such as enzymes or receptors.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory pathways |
| Antimicrobial | May exhibit activity against certain microorganisms |
| Analgesic | Possible pain-relieving properties |
Comparison with Related Compounds
Several compounds share structural similarities with methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, each possessing unique properties:
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1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the methyl ester functionality, potentially affecting solubility profiles .
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Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: Features a different substitution pattern, influencing biological activity.
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Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: Includes a sulfanyl group and cyano functionality, impacting chemical reactivity.
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